molecular formula C21H21ClN4O2 B2512022 6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione CAS No. 847399-50-2

6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2512022
CAS No.: 847399-50-2
M. Wt: 396.88
InChI Key: QHDVJMVERUYHKD-UHFFFAOYSA-N
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Description

6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-55940 and is a synthetic cannabinoid.

Scientific Research Applications

Metabolism and Disposition of Arylpiperazine Derivatives

Arylpiperazine derivatives, including the compound of interest, undergo extensive metabolism, predominantly involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are significant for their serotonin receptor-related effects in humans and animals, impacting treatments for conditions like depression, psychosis, or anxiety. The study by Caccia (2007) highlights the metabolic pathways and distribution of arylpiperazine derivatives, revealing the pharmacokinetic variability among individuals due to differences in enzyme expression and activity (Caccia, 2007).

Dopamine Receptors and Cognitive Effects

The interaction between dopamine receptors and certain neuroactive peptides, which could be influenced by compounds similar to the one , plays a crucial role in memory processing. Braszko (2010) discusses how dopamine receptor modulation by substances like angiotensin IV and derivatives thereof could potentially enhance cognitive functions, suggesting a path for therapeutic exploration in cognitive impairments or enhancing memory (Braszko, 2010).

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives, as represented by the chemical structure in focus, serve as a fundamental scaffold in drug development due to their versatility across various therapeutic areas. Rathi et al. (2016) provide an overview of piperazine-based compounds patented for different medical uses, including CNS agents, anticancer, cardio-protective agents, and more. The review emphasizes the potential of piperazine derivatives in drug discovery, underscoring their pharmacokinetic and pharmacodynamic advantages (Rathi et al., 2016).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. Girase et al. (2020) review the anti-mycobacterial compounds containing piperazine as a core structure, providing insights into the structure-activity relationship (SAR) that could guide the development of effective anti-tuberculosis agents (Girase et al., 2020).

Optoelectronic Materials from Quinazolines and Pyrimidines

The incorporation of quinazoline and pyrimidine fragments, similar to those found in the compound of interest, into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Lipunova et al. (2018) discuss the synthesis and application of such derivatives in electronic devices, highlighting the potential of these structures in advancing optoelectronic technology (Lipunova et al., 2018).

Properties

IUPAC Name

6-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-15-6-8-16(9-7-15)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDVJMVERUYHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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